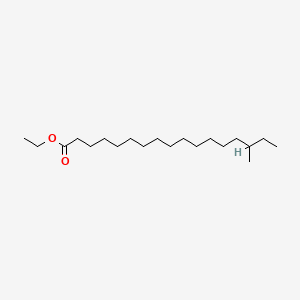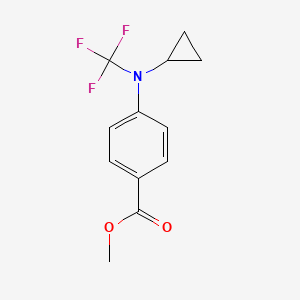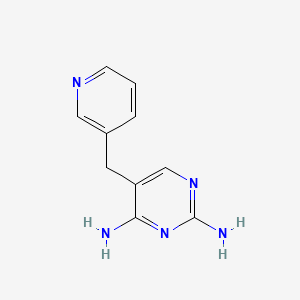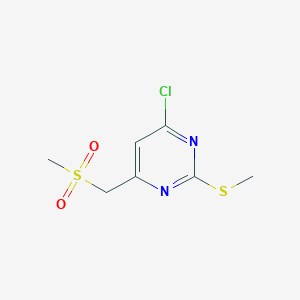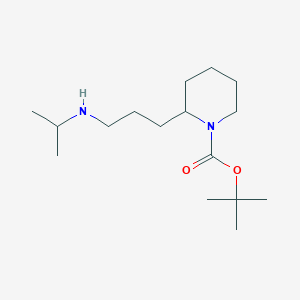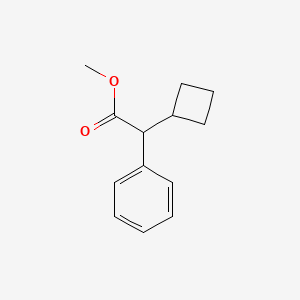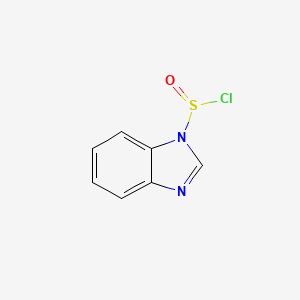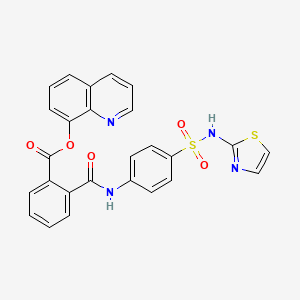
8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate is a complex organic compound with a molecular formula of C26H18N4O5S2 and a molecular weight of 530.57492 . This compound is known for its unique chemical structure, which includes a quinoline moiety, a thiazole ring, and a benzoate ester group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the quinoline and thiazole intermediates, followed by their coupling with the benzoate ester. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties in the compound are known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s sulphonyl group also plays a crucial role in its mechanism of action, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate can be compared with other similar compounds, such as:
8-Hydroxyquinoline Benzoate: This compound has a similar quinoline structure but lacks the thiazole and sulphonyl groups, resulting in different chemical and biological properties.
2-(((4-((Thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoic Acid: This compound is similar but does not contain the quinoline moiety, leading to variations in its reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
34352-08-4 |
|---|---|
Molecular Formula |
C26H18N4O5S2 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
quinolin-8-yl 2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C26H18N4O5S2/c31-24(29-18-10-12-19(13-11-18)37(33,34)30-26-28-15-16-36-26)20-7-1-2-8-21(20)25(32)35-22-9-3-5-17-6-4-14-27-23(17)22/h1-16H,(H,28,30)(H,29,31) |
InChI Key |
UQKUNVLLLNJENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


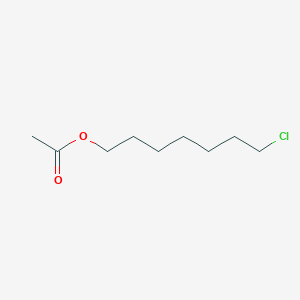
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
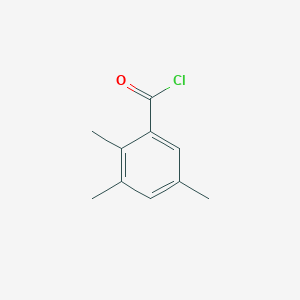
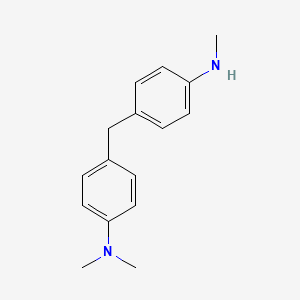
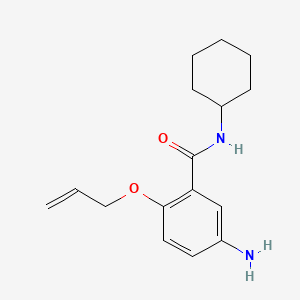
![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
